High-Affinity GPR35 Agonism as a Key Differentiator from Mono-Halogenated Analogs
1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride demonstrates potent agonist activity at the human GPR35 receptor, an orphan GPCR associated with inflammatory bowel disease, type 2 diabetes, and coronary artery disease [1]. It binds with a Ki of 10 nM in competitive binding assays using Nluc-fused human GPR35 expressed in CHO-K1 cells [2]. Functionally, it acts as an agonist with an EC50 of 59 nM in a dynamic mass redistribution (DMR) assay in human HT-29 cells and an EC50 of 12 nM in a beta-arrestin recruitment assay [3]. This contrasts with its close analog 1-(2-chlorophenyl)piperazine (2-CPP), which primarily functions as a GABA-A receptor antagonist with an IC20 of 46 μM, a nearly 1,000-fold difference in functional potency [4]. This distinct GPR35 activity profile is a direct consequence of the 4-bromo-2-chloro substitution pattern.
| Evidence Dimension | Binding Affinity (Ki) to GPR35 Receptor |
|---|---|
| Target Compound Data | Ki = 10 nM |
| Comparator Or Baseline | 1-(2-Chlorophenyl)piperazine (2-CPP): No reported GPR35 affinity |
| Quantified Difference | Target has measurable, high affinity; comparator has no reported affinity for this target |
| Conditions | Competitive binding assay with Nluc-fused human GPR35 in CHO-K1 cells |
Why This Matters
This high potency for GPR35 is a unique and quantifiable feature that distinguishes it from common mono-halogenated arylpiperazines, making it essential for research targeting this specific receptor.
- [1] HandWiki. (2023). Biology: GPR35. View Source
- [2] BindingDB. (2024). BDBM50323317 (CHEMBL4175848): Affinity Data for GPR35. View Source
- [3] BindingDB. (n.d.). BDBM50436001 (CHEMBL2392174): Agonist activity at human GPR35. View Source
- [4] Hondebrink, L., et al. (2015). Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives. Neuropharmacology. View Source
